PEG6-(CH2CO2H)2 is a PEG derivative containing two terminal carboxylic acid groups. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.
Related Compounds
Polyethylene Glycols (PEGs)
Relevance: PEGs are directly related to Peg6-(CH2CO2H)2 as they share the core polyethylene glycol chain. Peg6-(CH2CO2H)2 is a PEG molecule with six ethylene glycol units and terminal carboxylic acid groups. The papers discuss other PEGs, including PEG6, PEG7, PEG8, and PEG9 [], indicating research interest in varying PEG chain lengths and their potential influence on properties and applications.
Compound Description: 18F-PEG6-IPQA is a radiotracer designed for PET/CT imaging of active mutant L858R epidermal growth factor receptor (EGFR) kinase-expressing non-small cell lung carcinomas. It demonstrates selective and irreversible binding to the L858R EGFR kinase, making it a potential tool for patient selection and personalized therapy [, ].
Nimotuzumab-PEG6-DM1
Compound Description: Nimotuzumab-PEG6-DM1 is an antibody-drug conjugate (ADC) consisting of the anti-EGFR monoclonal antibody nimotuzumab linked to the cytotoxic agent maytansine via a PEG6 linker. It shows promise in treating EGFR-positive cancers, particularly colorectal cancer [, ].
Compound Description: FA-PEG-b-P(α-Pt(II)-SS-CL/CL) represents a class of folate-decorated polymeric platinum(II) prodrug micelles designed for targeted intracellular delivery and cytosolic glutathione-triggered release of platinum anticancer drugs. These micelles self-assemble in aqueous solutions and exhibit redox-responsive drug release, making them promising candidates for cancer therapy [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PF-03463275 is an orally available, CNS-penetrant inhibitor of SLC6A9, the GlyT1 glycine transporter, developed for potential anti-schizophrenia activity.
Pf 04418948 is under investigation in clinical trial NCT01002963 (A Study To Investigate The Safety And Toleration Of A Single Dose Of PF-04418948 In Healthy Volunteers).
PF-04457845 is under investigation in Fear Conditioning. PF-04457845 has been investigated for the treatment of Tourette Syndrome and Cannabis Dependence.